molecular formula C17H21ClN2O2 B15242572 (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride CAS No. 146552-73-0

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride

Cat. No.: B15242572
CAS No.: 146552-73-0
M. Wt: 320.8 g/mol
InChI Key: LUDUDVBVCIPEJP-NTISSMGPSA-N
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Description

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzyl group, an amino group, and a phenylpropan-2-yl group. This compound is of interest due to its potential use in drug discovery and development, as well as its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride typically involves the reaction of (S)-1-amino-3-phenylpropan-2-ol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.

    N-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate: Similar structure but without the hydrochloride salt.

Uniqueness

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

146552-73-0

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C17H20N2O2.ClH/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m0./s1

InChI Key

LUDUDVBVCIPEJP-NTISSMGPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)NC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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